molecular formula C4H6F2O B15181505 2,2-Difluoro-3,3-dimethyloxirane CAS No. 374-02-7

2,2-Difluoro-3,3-dimethyloxirane

Cat. No.: B15181505
CAS No.: 374-02-7
M. Wt: 108.09 g/mol
InChI Key: QOGRUKXSYWGNII-UHFFFAOYSA-N
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Description

2,2-Difluoro-3,3-dimethyloxirane is an organic compound with the molecular formula C4H6F2O. It is a member of the oxirane family, characterized by a three-membered ring containing an oxygen atom. The presence of two fluorine atoms and two methyl groups attached to the oxirane ring makes this compound unique and of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3,3-dimethyloxirane typically involves the fluorination of suitable precursors. One common method is the reaction of 2,2-dimethyl-3-bromooxirane with a fluorinating agent such as diethylaminosulfur trifluoride. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The use of continuous flow reactors and advanced fluorinating agents can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3,3-dimethyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluorinated carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of difluorinated alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products

    Oxidation: Difluorinated carboxylic acids.

    Reduction: Difluorinated alcohols.

    Substitution: Various substituted oxiranes depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-3,3-dimethyloxirane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3,3-dimethyloxirane involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and stability. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoroethanol: A simpler compound with two fluorine atoms and an alcohol group.

    2,2-Difluoropropane: Contains two fluorine atoms and a propane backbone.

    2,2-Difluoro-1,3-dimethylcyclopropane: A cyclopropane derivative with two fluorine atoms.

Uniqueness

2,2-Difluoro-3,3-dimethyloxirane is unique due to its oxirane ring structure combined with the presence of two fluorine atoms and two methyl groups

Properties

CAS No.

374-02-7

Molecular Formula

C4H6F2O

Molecular Weight

108.09 g/mol

IUPAC Name

2,2-difluoro-3,3-dimethyloxirane

InChI

InChI=1S/C4H6F2O/c1-3(2)4(5,6)7-3/h1-2H3

InChI Key

QOGRUKXSYWGNII-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(F)F)C

Origin of Product

United States

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